2-Chloroquinazoline-4-carboxylic acid
Overview
Description
This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
2-Chloroquinazoline-4-carboxylic acid is a derivative of quinazolinone , a class of compounds known for their broad spectrum of biological activities.
Mode of Action
Quinazolinones, in general, are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Quinazolinones are known to affect a variety of pathways, including those involved in inflammation, cancer, microbial infection, and more . The downstream effects of these pathway modulations can include changes in cellular function, gene expression, and overall organismal health.
Result of Action
Given the broad spectrum of biological activities exhibited by quinazolinones, the effects could potentially include changes in cellular function, modulation of gene expression, and alterations in organismal health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroquinazoline-4-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzoic acid with formamide, followed by cyclization and chlorination . Another approach involves the decarboxylation of quinazoline-2-carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound often utilize efficient and scalable processes. These methods may include microwave-assisted synthesis, which offers a greener and more sustainable approach by reducing reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are often used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Chloroquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinazoline: The parent compound of 2-chloroquinazoline-4-carboxylic acid, known for its biological activities.
Quinoline: Another heterocyclic compound with a similar structure but different biological properties.
Quinoxaline: A related compound with distinct chemical and biological characteristics.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloroquinazoline-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZJKAIFJVJOIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286255 | |
Record name | 2-Chloro-4-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-11-8 | |
Record name | 2-Chloro-4-quinazolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944902-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-quinazolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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